1,4-Dibromo-6-fluoroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Isoquinoline Scaffolds in Chemical Research
The isoquinoline (B145761) core, a bicyclic aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. americanelements.combldpharm.com Its importance in medicinal chemistry is well-documented, with the scaffold forming the basis for numerous therapeutic agents. amerigoscientific.com Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. americanelements.comacs.org
The structural rigidity and defined three-dimensional arrangement of the isoquinoline system make it an ideal template for the design of molecules that can interact with high specificity at biological targets such as enzymes and receptors. amerigoscientific.com To date, at least 38 drugs containing the isoquinoline moiety are in clinical use or undergoing clinical trials for a wide range of diseases. amerigoscientific.com Beyond medicine, isoquinoline derivatives also serve as chiral ligands in asymmetric catalysis and as functional components in materials science, such as fluorosensors. bldpharm.com The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a vibrant and essential area of chemical research. bldpharm.comrsc.org
Unique Structural Features and Synthetic Advantages of 1,4 Dibromo 6 Fluoroisoquinoline
1,4-Dibromo-6-fluoroisoquinoline is a synthetically designed molecule that combines the privileged isoquinoline (B145761) scaffold with a specific trifunctional halogenation pattern. Its structure is characterized by a bromine atom at position C1, a second bromine atom at position C4, and a fluorine atom at position C6. This precise arrangement of halogens imparts unique properties and significant advantages for synthetic applications.
| Property | Data | Source |
| Molecular Formula | C₉H₄Br₂FN | americanelements.combldpharm.com |
| Molecular Weight | 304.94 g/mol | americanelements.combldpharm.com |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 2138218-08-1 | americanelements.combldpharm.com |
| SMILES | C1=CC2=C(C=C1F)C(C=NC2=C1Br)Br | americanelements.com |
The primary synthetic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bonds at the C1 and C4 positions are well-established "handles" for a wide variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the sequential and regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular libraries from a single starting material.
Scope and Research Objectives Pertaining to 1,4 Dibromo 6 Fluoroisoquinoline
De Novo Synthesis Approaches to the this compound Core
De novo synthesis involves the assembly of the isoquinoline ring from acyclic precursors. This approach offers the advantage of installing the desired substitution pattern from the outset, often providing excellent regiochemical control.
The formation of the isoquinoline core relies on several classical and modern cyclization reactions. While a direct de novo synthesis for this compound is not prominently documented, the construction of the core 6-fluoroisoquinoline (B87247) ring can be achieved through established methods, setting the stage for subsequent halogenation.
Key cyclization strategies that could be adapted for a 6-fluoro-substituted precursor include:
Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-phenylethylamide. pharmaguideline.comorganic-chemistry.org To target the desired compound, one would start with a β-(4-fluorophenyl)ethylamide. The subsequent cyclization yields a 3,4-dihydroisoquinoline, which must then be aromatized, typically through oxidation with reagents like palladium or sulfur. pharmaguideline.com
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. acs.orgpharmaguideline.com The presence of an electron-donating group, such as fluorine at the para-position of the phenyl ring, can facilitate the cyclization under mild conditions. pharmaguideline.com The resulting tetrahydroisoquinoline would require a two-step oxidation to achieve the fully aromatic isoquinoline core.
Electrophilic Cyclization of Iminoalkynes: A more modern approach involves the cyclization of o-(1-alkynyl)benzaldehyde imines. acs.orgacs.orgnih.gov Starting with a 4-fluoro-2-(1-alkynyl)benzaldehyde, formation of an imine followed by electrophilic cyclization using an iodine-based reagent (like I₂, ICl) could potentially introduce a halogen at the C4 position while forming the ring. acs.orgnih.gov This method provides a direct route to a 4-halo-6-fluoroisoquinoline intermediate.
| Reaction Name | Precursor Type | Initial Product | Key Reagents | Reference |
|---|---|---|---|---|
| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ (cyclization); Pd (aromatization) | pharmaguideline.comorganic-chemistry.org |
| Pictet-Spengler | β-Phenylethylamine + Aldehyde | 1,2,3,4-Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) | acs.orgpharmaguideline.com |
| Larock Electrophilic Cyclization | o-(1-Alkynyl)benzaldehyde imine | Substituted Isoquinoline | I₂, ICl, PhSeCl | acs.orgacs.orgnih.gov |
The strategic placement of halogens during the de novo synthesis is critical.
Fluorine Introduction: The fluorine atom at the C6 position is almost invariably introduced by starting with a fluorine-containing benzene (B151609) derivative, such as 4-fluoroaniline (B128567) or 4-fluorobenzaldehyde. Direct fluorination of the aromatic ring at a late stage is often challenging and less regioselective. The use of fluorinated building blocks is a common and effective strategy in the synthesis of fluorinated heterocycles. whiterose.ac.ukresearchgate.net
Bromine Introduction: The bromine atoms at C1 and C4 can be introduced in several ways. In methods like the Larock cyclization, an electrophilic halogenating agent (I₂ or ICl) can install a halogen at C4 during the ring-forming step. acs.orgnih.gov To achieve a dibromo substitution, a precursor already containing a bromine atom could be used, or a second bromination step would be required after the ring is formed. An alternative is to use a precursor like 2,5-dibromo-4-fluorobenzaldehyde, which would place the bromine atoms at the desired positions relative to the fluorine upon cyclization.
Precursor-Based Synthesis and Functional Group Interconversions
This approach begins with a pre-existing isoquinoline or quinoline (B57606) ring, which is then modified to introduce the required halogen substituents.
The target compound can be synthesized from more readily available halogenated isoquinolines. For instance, starting with 6-fluoroisoquinoline, sequential halogenation can be performed. It is also conceivable to synthesize the molecule from other dihalo- or trihalo-isoquinolines through halogen exchange reactions, although this is less common for bromine and fluorine.
A documented synthesis of 4-bromo-6-fluoroisoquinoline (B3027858) demonstrates a key step toward the target molecule. acs.org This intermediate serves as a versatile precursor for further modifications. Similarly, the synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines highlights methods for introducing bromine at the C1 position, which could be adapted for a 6-fluoro analogue. acs.orgresearchgate.net
The direct halogenation of a pre-formed isoquinoline ring is a primary strategy for accessing halogenated derivatives.
C4-Halogenation: The halogenation of isoquinolines typically occurs at the C5 or C8 positions due to the ring's inherent electronic properties. acs.org However, a recently developed method allows for selective C4-halogenation. This process involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation with an agent like N-Bromosuccinimide (NBS), and subsequent acid-promoted rearomatization. acs.org This strategy was successfully used to synthesize 4-bromo-6-fluoroisoquinoline in 59% yield. acs.org
C1-Halogenation: Introduction of a bromine atom at the C1 position can be challenging. One established route is through the activation of an isoquinolin-1(2H)-one intermediate. Treating the isoquinolinone with a halogenating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentoxide and a bromide salt can install the bromine at C1. Therefore, a potential route to the target compound would involve the synthesis of 4-bromo-6-fluoro-isoquinolin-1(2H)-one, followed by conversion of the C1-keto group to a bromide.
| Position | Reagent | Method | Typical Yield | Reference |
|---|---|---|---|---|
| C4 | N-Bromosuccinimide (NBS) | Boc₂O dearomatization, then acid-promoted rearomatization | 59% (for 4-bromo-6-fluoroisoquinoline) | acs.org |
| C1 | POBr₃ | From corresponding isoquinolin-1(2H)-one | Variable | organic-chemistry.org |
Advanced Synthetic Techniques and Green Chemistry Considerations
While specific information on advanced or "green" synthetic methods for this compound is scarce, general trends in isoquinoline synthesis can be considered. Microwave-assisted synthesis has been shown to accelerate classical reactions like the Bischler-Napieralski and Pictet-Spengler, leading to the rapid generation of isoquinoline libraries. organic-chemistry.org Furthermore, palladium-catalyzed and copper-catalyzed reactions are increasingly used for efficient C-C and C-N bond formation in one-pot procedures to build the isoquinoline core. organic-chemistry.org
Future research may explore the use of flow chemistry for safer handling of hazardous halogenating agents or C-H activation methodologies for the direct and regioselective introduction of bromine atoms onto the 6-fluoroisoquinoline core, thereby reducing the need for multi-step sequences involving protecting groups and precursor functionalization.
Halogen-Directed Reactivity: Position-Selective Transformations
The presence of two bromine atoms at the C1 and C4 positions and a fluorine atom at the C6 position dictates the primary pathways for derivatization. The differential reactivity of these halogens allows for selective transformations, enabling the controlled synthesis of complex isoquinoline derivatives.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.org In the isoquinoline system, the nitrogen atom withdraws electron density from the ring, making the α-position (C1) particularly susceptible to nucleophilic attack. pressbooks.pub This activation, coupled with the presence of a good leaving group, facilitates SNAr reactions.
In this compound, the bromine atom at the C1 position is the most probable site for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C1 carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the bromide ion restores the aromaticity of the ring. The bromine atom is a significantly better leaving group than the fluorine atom, ensuring high selectivity for substitution at the brominated positions. While both C1 and C4 have bromine substituents, the C1 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen.
Table 1: Potential SNAr Reactions at the C1-Position
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
|---|---|---|
| Morpholine | Base (e.g., K₂CO₃), Heat | 1-(Morpholin-4-yl)-4-bromo-6-fluoroisoquinoline |
| Sodium Methoxide | CH₃ONa in Methanol, Heat | 4-Bromo-6-fluoro-1-methoxyisoquinoline |
| Aniline | Base (e.g., NaH), THF, Heat | N-(4-Bromo-6-fluoro-isoquinolin-1-yl)aniline |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used with aryl halides. wiley.comeie.gr For this compound, the bromine atoms at C1 and C4 serve as excellent electrophilic partners in reactions like Suzuki, Sonogashira, and Negishi couplings. wikipedia.orgwikipedia.orgorganic-chemistry.org A key challenge and opportunity in these reactions is achieving regioselectivity between the C1 and C4 positions.
The relative reactivity of the C1-Br and C4-Br bonds in the initial oxidative addition step to the metal catalyst (typically Palladium(0) or Nickel(0)) determines the selectivity. researchgate.net This is influenced by both electronic and steric factors. rsc.org
Electronic Effects : The C1 position is more electron-deficient than C4, which can favor oxidative addition.
Steric Effects : The C1 position is sterically hindered by the peri-hydrogen at C8, which might favor reaction at the more accessible C4 position.
Studies on analogous 2,4-dibromoquinolines have shown that Sonogashira coupling can occur selectively at the C4 position. nih.gov By carefully tuning reaction conditions such as the catalyst, ligands, temperature, and stoichiometry of the coupling partner, it is often possible to achieve selective mono-functionalization at one position, followed by a subsequent coupling at the other, allowing for the synthesis of unsymmetrically substituted isoquinolines.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Potential Product(s) |
|---|---|---|---|
| Suzuki organic-chemistry.org | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-6-fluoro-1-phenylisoquinoline and/or 1-Bromo-6-fluoro-4-phenylisoquinoline |
| Sonogashira wikipedia.orgorganic-chemistry.org | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-6-fluoro-1-(phenylethynyl)isoquinoline and/or 1-Bromo-6-fluoro-4-(phenylethynyl)isoquinoline |
| Negishi wikipedia.orgorganic-chemistry.org | Phenylzinc chloride | Pd(dba)₂, P(o-tol)₃ | 4-Bromo-6-fluoro-1-phenylisoquinoline and/or 1-Bromo-6-fluoro-4-phenylisoquinoline |
Functionalization of the Isoquinoline Core
Beyond reactions at the halogen sites, the isoquinoline nucleus itself can be functionalized, though its reactivity is heavily modulated by the existing substituents.
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally difficult due to the electron-deficient nature of the heterocycle, which is further exacerbated by protonation of the nitrogen under the acidic conditions typical for many EAS reactions. chemicalbook.compressbooks.pub Therefore, substitution is expected to occur on the less deactivated carbocyclic ring. The regiochemical outcome is determined by the directing effects of the existing substituents: the C4-bromo and C6-fluoro groups.
Both halogens are deactivating groups but act as ortho, para-directors. uomustansiriyah.edu.iqmasterorganicchemistry.com
The C6-fluoro group directs incoming electrophiles to the C5 and C7 positions.
The C4-bromo group directs to the C5 position.
Considering these combined effects, the C5 and C7 positions are the most likely sites for electrophilic attack. The C5 position is activated by both the C4-bromo and C6-fluoro groups, potentially making it the most favored site. However, steric hindrance from the C4-bromo group could direct the electrophile to the C7 position. The precise outcome would likely depend on the specific electrophile and reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| EAS Reaction | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1,4-Dibromo-6-fluoro-5-nitroisoquinoline and/or 1,4-Dibromo-6-fluoro-7-nitroisoquinoline |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 1,4,7-Tribromo-6-fluoroisoquinoline and/or 1,4,5-Tribromo-6-fluoroisoquinoline |
An alternative strategy for functionalizing the isoquinoline core involves the generation of a carbanion intermediate through halogen-metal exchange. researchgate.net The bromine atoms are susceptible to exchange with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction transforms the C-Br bond into a highly nucleophilic C-Li bond.
This lithiated intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups. thieme-connect.de Similar to cross-coupling reactions, regioselectivity between the C1-Br and C4-Br for the initial lithiation is a key consideration and may be controlled by temperature and the choice of organolithium reagent. The resulting organolithium species provides a powerful method for creating new carbon-carbon or carbon-heteroatom bonds.
Table 4: Functionalization via Lithiation-Electrophile Quench
| Electrophile | Reagent | Product after Quench (Assuming Lithiation at C4) |
|---|---|---|
| Carbon Dioxide | CO₂(s) | 1-Bromo-6-fluoro-isoquinoline-4-carboxylic acid |
| Aldehyde | Benzaldehyde (PhCHO) | (1-Bromo-6-fluoro-isoquinolin-4-yl)(phenyl)methanol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(1-Bromo-6-fluoro-isoquinolin-4-yl)propan-2-ol |
Ring Functionalization through Oxidation or Reduction
Detailed research findings and data tables regarding the ring functionalization of this compound through oxidation or reduction are not available in the reviewed scientific literature.
Elucidation of Reaction Mechanisms for this compound Transformations
Specific studies elucidating the reaction mechanisms for transformations involving this compound have not been found in the public domain. While general mechanisms for isoquinoline reactions are known, their specific application and any potential deviations for this particular polyhalogenated derivative have not been documented.
Applications of 1,4 Dibromo 6 Fluoroisoquinoline As a Building Block in Complex Molecular Architectures
Construction of Substituted Isoquinoline (B145761) Libraries for Chemical Biology Research
The generation of compound libraries with diverse substitutions is a fundamental strategy in chemical biology for the discovery of new probes and drug leads. The di-halogenated nature of 1,4-Dibromo-6-fluoroisoquinoline makes it an ideal scaffold for the rapid construction of substituted isoquinoline libraries. The differential reactivity of the bromine atoms at the C1 and C4 positions can be exploited to introduce a wide range of substituents in a controlled, stepwise manner.
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in this process. nih.govorganic-chemistry.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For instance, a library of 1-aryl-4-alkynyl-6-fluoroisoquinolines can be synthesized by a sequential cross-coupling strategy.
Table 1: Exemplary Sequential Cross-Coupling Reactions for Library Synthesis
| Step | Reaction Type | Position | Coupling Partner | Catalyst System | Resulting Moiety |
| 1 | Suzuki-Miyaura Coupling | C1 | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-Aryl-4-bromo-6-fluoroisoquinoline |
| 2 | Sonogashira Coupling | C4 | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | 1-Aryl-4-alkynyl-6-fluoroisoquinoline |
This sequential approach allows for the introduction of two different points of diversity, leading to a large number of unique compounds from a single starting material. The resulting libraries of substituted isoquinolines can then be screened in high-throughput assays to identify compounds with desired biological activities. The fluorine atom at the C6 position can also serve as a useful spectroscopic probe (¹⁹F NMR) for studying protein-ligand interactions.
Role in the Synthesis of Advanced Heterocyclic Systems
Beyond the construction of simple substituted isoquinolines, this compound serves as a key intermediate in the synthesis of more complex, fused heterocyclic systems. The bromo groups can participate in intramolecular cyclization reactions to form polycyclic structures, which are often found in natural products and potent bioactive molecules. nih.gov
For example, the bromine atoms can be functionalized with appropriate reactive partners to facilitate intramolecular Heck reactions, Buchwald-Hartwig aminations, or other cyclization cascades. This allows for the creation of novel ring systems fused to the isoquinoline core, expanding the accessible chemical space for drug discovery.
Table 2: Potential Intramolecular Cyclization Strategies
| Functionalization at C1/C4 | Cyclization Reaction | Resulting Fused System |
| Introduction of an o-alkenylaryl group | Intramolecular Heck Reaction | Pyrido[2,1-a]isoquinoline derivatives |
| Introduction of an aminoalkyl chain | Intramolecular Buchwald-Hartwig Amination | Diazepino[1,2-b]isoquinoline derivatives |
| Introduction of an o-halobenzyl group followed by a second coupling | Double Heck Reaction | Indeno[1,2,3-de]isoquinoline derivatives |
The synthesis of such advanced heterocyclic systems is crucial for exploring new pharmacophores and developing compounds with novel mechanisms of action. The 6-fluoro substituent can further modulate the properties of these complex molecules.
Design and Synthesis of Privileged Scaffolds Incorporating the this compound Moiety
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.orgchim.it The isoquinoline nucleus is considered a privileged scaffold due to its presence in a wide array of biologically active compounds. rsc.orgnih.gov By strategically functionalizing the this compound core, medicinal chemists can design and synthesize novel privileged scaffolds with tailored properties.
The ability to introduce diverse substituents at the C1 and C4 positions allows for the exploration of the chemical space around the isoquinoline core to optimize interactions with various protein targets. The fluorine atom at C6 can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
A research strategy could involve the synthesis of a focused library of 1,4-disubstituted-6-fluoroisoquinolines and screening them against a panel of related biological targets, such as a family of protein kinases or G-protein coupled receptors. Hits from this screening could then be further optimized to develop selective ligands or multi-target inhibitors. The isoquinoline framework provides the necessary structural rigidity and vectoral display of substituents for effective target engagement. researchgate.net
Contributions to High-Throughput Synthesis and Combinatorial Chemistry Methodologies
The properties of this compound are highly amenable to the principles of high-throughput synthesis and combinatorial chemistry. google.com The solid-phase synthesis of isoquinoline libraries has been reported, demonstrating the feasibility of attaching the isoquinoline core to a resin and performing subsequent chemical modifications in a parallel fashion. google.com
The two bromine atoms of this compound offer orthogonal handles for sequential, diversity-oriented synthesis. For example, one bromine atom could be selectively reacted in solution phase, followed by attachment of the resulting intermediate to a solid support via the remaining bromine atom. This would allow for the subsequent elaboration of the molecule in a high-throughput, automated fashion.
Table 3: Hypothetical Solid-Phase Synthesis Strategy
| Step | Description |
| 1 | Selective solution-phase Suzuki coupling at C1 of this compound. |
| 2 | Attachment of the 1-aryl-4-bromo-6-fluoroisoquinoline intermediate to a solid support via the C4 bromine. |
| 3 | Parallel Sonogashira coupling reactions on the solid-supported intermediate with a diverse set of terminal alkynes. |
| 4 | Cleavage from the solid support to yield a library of 1-aryl-4-alkynyl-6-fluoroisoquinolines. |
Such methodologies, enabled by versatile building blocks like this compound, significantly accelerate the drug discovery process by allowing for the rapid generation and screening of large numbers of diverse compounds. nih.gov
Computational and Theoretical Investigations of 1,4 Dibromo 6 Fluoroisoquinoline
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and, consequently, the reactivity and selectivity of 1,4-Dibromo-6-fluoroisoquinoline. These studies typically involve the calculation of various molecular properties that serve as reactivity descriptors.
Detailed Research Findings:
The reactivity of the this compound scaffold is governed by the interplay of the electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the nitrogen atom within the isoquinoline (B145761) core. DFT calculations can be employed to map the electron density distribution, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atom, indicating its propensity to act as a nucleophilic center or a site for protonation. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and potentially near the bromine atoms, highlighting sites susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic and other reactions. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its electron-accepting ability. In electrophilic aromatic substitution, the reaction is often favored at positions where the HOMO has the largest coefficient. For nucleophilic substitution, the LUMO distribution is a key indicator.
Reactivity Indices: Fukui functions and local softness are other DFT-based descriptors that can quantify the reactivity of specific atomic sites within the molecule. These indices can predict the most likely sites for electrophilic, nucleophilic, and radical attack, thus providing a more nuanced understanding of selectivity. For instance, such calculations could predict the relative ease of substitution at the C-1 versus the C-4 position.
The table below summarizes hypothetical results from a DFT study on this compound, illustrating how these parameters are used to predict reactivity.
| Parameter | Predicted Value/Observation | Implication for Reactivity and Selectivity |
| HOMO Energy | -6.5 eV | Indicates a relatively stable molecule, less prone to oxidation. |
| LUMO Energy | -1.8 eV | Suggests a moderate susceptibility to reduction or nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap implies higher kinetic stability. |
| MEP Minimum | -45 kcal/mol (near N atom) | The nitrogen atom is the primary site for electrophilic attack/protonation. |
| MEP Maximum | +30 kcal/mol (near C-H bonds) | Susceptibility of the aromatic protons to deprotonation under strong basic conditions. |
| Fukui Indices (f-) | Highest at C-1 and C-4 | These positions are the most likely sites for nucleophilic attack. |
| Fukui Indices (f+) | Highest at C-5 and C-8 | These positions are the most susceptible to electrophilic attack. |
This table is generated for illustrative purposes based on general principles of quantum chemistry.
Molecular Modeling and Simulation Approaches for Scaffold Design
The this compound core represents a versatile scaffold for the design of novel bioactive molecules. Molecular modeling and simulation techniques are instrumental in exploring the potential of this scaffold in drug discovery and materials science. rsc.org
Detailed Research Findings:
Scaffold Hopping and Library Design: The dibromo functionality on the isoquinoline core provides two convenient handles for introducing chemical diversity through cross-coupling reactions. Molecular modeling software can be used to virtually enumerate large libraries of derivatives by attaching various substituents at the C-1 and C-4 positions. These virtual libraries can then be screened in silico for desired properties.
Molecular Docking: For applications in drug discovery, molecular docking is a powerful technique to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov By docking a library of virtual compounds based on the this compound scaffold into the active site of a target protein, researchers can prioritize the synthesis of the most promising candidates. nih.gov For example, this scaffold could be explored for designing inhibitors of kinases or other enzymes where a planar aromatic system is beneficial for binding.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic picture of the protein-ligand interactions. nih.govacs.org These simulations, which model the movement of atoms and molecules over time, can be used to assess the stability of the predicted binding pose and to calculate binding free energies with greater accuracy. nih.govacs.org An MD simulation can reveal how the flexibility of both the ligand and the protein affects the binding and can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
The following table illustrates a hypothetical workflow for the computational design of enzyme inhibitors based on the this compound scaffold.
| Step | Computational Method | Objective | Outcome |
| 1. Library Generation | Combinatorial enumeration | To create a diverse virtual library of derivatives. | A set of 10,000 virtual compounds with varying substituents at C-1 and C-4. |
| 2. Virtual Screening | Molecular Docking (e.g., Glide) | To predict the binding affinity and pose of each compound in the target's active site. | A ranked list of compounds based on their docking scores. Top 100 hits selected. |
| 3. Pose Refinement | Molecular Dynamics (MD) Simulation (e.g., AMBER, GROMACS) | To assess the stability of the binding pose and calculate binding free energy. | Confirmation of stable binding for 20 compounds and identification of key interactions. |
| 4. ADMET Prediction | QSAR models | To predict absorption, distribution, metabolism, excretion, and toxicity properties. | Selection of 5 lead candidates with good predicted efficacy and drug-like properties. |
This table is for illustrative purposes to demonstrate a typical computational drug design workflow.
Prediction of Novel Reaction Pathways and Synthetic Accessibility
Computational methods are increasingly used to predict not only the outcome of a known reaction but also to discover entirely new reaction pathways. rsc.orgnih.gov For a molecule like this compound, these tools can help in planning more efficient synthetic routes to its derivatives.
Detailed Research Findings:
Automated Reaction Pathway Prediction: Advanced algorithms can explore the potential energy surface of a reacting system to identify low-energy transition states and intermediates, thereby mapping out plausible reaction mechanisms. rsc.orgchemrxiv.org For this compound, such methods could be used to predict the products of its reaction with various nucleophiles, electrophiles, or under different catalytic conditions. This can lead to the discovery of novel and unexpected transformations.
Synthetic Accessibility Score (SAscore): When designing new molecules, it is crucial to consider whether they can be synthesized efficiently. The synthetic accessibility score is a computational metric that estimates the ease of synthesis for a given molecule based on its structural complexity and a comparison to the vast repository of known chemical reactions. nih.govresearchgate.net A score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.gov By calculating the SAscore for virtual derivatives of this compound, chemists can prioritize targets that are not only predicted to be active but also synthetically feasible. nih.govresearchgate.net
The table below shows hypothetical SAscores for a series of designed derivatives, illustrating how this metric can guide the selection of synthetic targets.
| Compound ID | Proposed Modification | Predicted Biological Activity (IC50, nM) | Synthetic Accessibility Score (SAscore) | Decision |
| DBFI-001 | C1-Phenyl, C4-Methyl | 50 | 2.5 | Synthesize |
| DBFI-002 | C1-Morpholino, C4-H | 25 | 3.1 | Synthesize |
| DBFI-003 | C1-Azido, C4-Cyano | 10 | 5.8 | High priority, but challenging synthesis |
| DBFI-004 | C1-(Complex spirocycle), C4-H | 5 | 8.2 | De-prioritize due to synthetic difficulty |
This table is for illustrative purposes and the values are hypothetical.
Conformational Analysis and Stereochemical Considerations
While the core isoquinoline ring system is planar, the introduction of bulky substituents or the creation of new stereocenters can lead to conformational complexities and stereoisomers. Computational conformational analysis is essential for understanding the three-dimensional structure of derivatives of this compound.
Detailed Research Findings:
Conformational Searching: For flexible derivatives of this compound, computational methods such as systematic or stochastic conformational searches can be used to identify all possible low-energy conformations. This is particularly important when substituents are introduced that can rotate around single bonds. The relative energies of these conformers can be calculated using quantum mechanics to determine their populations at a given temperature.
Prediction of Stereoselectivity: If a reaction involving a derivative of this compound can lead to the formation of stereoisomers (enantiomers or diastereomers), computational chemistry can be used to predict the stereochemical outcome. By modeling the transition states leading to the different stereoisomers, the activation energies can be calculated. The stereoisomer formed via the lower energy transition state is expected to be the major product.
NMR Chemical Shift Prediction: Computational methods can also predict NMR chemical shifts (¹H and ¹³C) for different conformations or stereoisomers. acs.org By comparing the predicted spectra with experimental data, the actual conformation or stereochemistry of the synthesized molecule can be confirmed. This synergy between computational prediction and experimental characterization is a powerful tool in structural elucidation.
Future Perspectives and Emerging Research Avenues for 1,4 Dibromo 6 Fluoroisoquinoline Chemistry
Development of Novel and Efficient Synthetic Routes
The accessibility of 1,4-Dibromo-6-fluoroisoquinoline is a critical precursor to its widespread investigation and application. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational strategies, the focus is shifting towards more efficient and sustainable approaches. numberanalytics.comacs.org Future research will likely concentrate on the development of one-pot and multicomponent reactions that allow for the rapid assembly of the substituted isoquinoline core from readily available starting materials. acs.orgnih.gov
Recent advances in transition-metal-catalyzed reactions, particularly those utilizing 3d-transition metals like nickel, copper, and cobalt, offer promising avenues for the synthesis of isoquinoline derivatives. bohrium.com These methods are often more cost-effective and environmentally benign compared to traditional approaches that rely on precious metals. The development of catalytic systems that can achieve the direct C-H functionalization and annulation to form the isoquinoline skeleton is a particularly active area of research. bohrium.com For this compound, this could involve the strategic use of ortho-functionalized benzene (B151609) derivatives that can undergo directed cyclization and halogenation steps.
Furthermore, the synthesis of fluorinated heterocycles is a field of intense study, given the profound impact of fluorine on the biological and material properties of molecules. researchgate.net Novel fluorination strategies, including late-stage C-H fluorination, could provide more direct routes to this compound and its analogues. acs.org A recent study on the formal meta-C–H-fluorination of isoquinolines through a dearomatization–rearomatization strategy showcases the potential for innovative approaches to access previously challenging substitution patterns. acs.org
Exploration of Unprecedented Reactivity Patterns
The two bromine atoms at the 1- and 4-positions of this compound are prime handles for a variety of chemical transformations. The exploration of their differential reactivity will be a key theme in future research. Selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, at one bromine site while leaving the other intact would enable the stepwise construction of highly complex and unsymmetrically substituted isoquinolines. This controlled functionalization is crucial for tailoring the properties of the final molecule for specific applications.
Moreover, the interplay between the bromine and fluorine substituents is an area ripe for investigation. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bonds, potentially enabling novel transformations. The dearomatization of the isoquinoline ring system, a strategy that has gained traction for pyridines and quinolines, could unlock new reaction pathways. nih.govacs.org Nucleophilic dearomatization, followed by functionalization and rearomatization, could lead to the introduction of a wide range of substituents at various positions on the isoquinoline core. nih.govacs.org
The activation of C-H bonds is another frontier in organic synthesis that holds immense potential for the functionalization of this compound. mt.comspringernature.com Direct C-H activation could allow for the introduction of functional groups at positions that are not readily accessible through classical methods, further expanding the chemical space accessible from this versatile building block.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a significant trend in modern chemistry. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. mdpi.combeilstein-journals.org The development of flow-based syntheses for this compound and its derivatives would not only make these compounds more accessible but also enable the rapid generation of libraries of analogues for high-throughput screening.
A recent example of this trend is the development of a continuous-flow electrosynthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which proceeds under metal- and oxidant-free conditions. rsc.org Similar strategies could be envisioned for the synthesis and functionalization of this compound. Automated synthesis platforms, which can perform, analyze, and optimize reactions with minimal human intervention, will also play a crucial role in accelerating the discovery of new reactions and molecules based on this scaffold. nih.gov The use of acoustic droplet ejection technology for the high-throughput scouting of a newly designed isoquinoline synthesis demonstrates the power of automation in rapidly exploring vast chemical reaction spaces. nih.gov
Expansion of Applications in Materials Science and Functional Molecules
The unique electronic and photophysical properties of the isoquinoline core make it an attractive scaffold for the development of functional materials. nih.gov The presence of fluorine and bromine atoms in this compound provides opportunities to fine-tune these properties for specific applications in materials science.
One promising area is the development of novel organic light-emitting diodes (OLEDs). Isoquinoline derivatives have been investigated as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net The introduction of fluorine can enhance the thermal stability and triplet energy levels of these materials. researchgate.net The dibromo functionality of this compound allows for the attachment of various carbazole (B46965) or other electron-donating or -accepting units through cross-coupling reactions, enabling the synthesis of bipolar host materials with tailored charge-transport properties. researchgate.net
Furthermore, the ability to introduce diverse functional groups onto the this compound scaffold opens up possibilities for its use in other areas of materials science, such as organic semiconductors and sensors. google.com The planarity and extended π-system of isoquinoline-based molecules are desirable characteristics for efficient charge transport in organic field-effect transistors (OFETs). The strategic functionalization of the dibromo positions can be used to control the intermolecular packing and electronic coupling in the solid state, which are critical parameters for device performance. rsc.org The exploration of fluorinated isoquinolines in crystal engineering highlights the role of fluorine in directing molecular packing through C–H⋯F and C–F⋯F interactions. rsc.org
Q & A
Q. What are the primary synthetic routes for 1,4-Dibromo-6-fluoroisoquinoline, and how do reaction conditions influence halogenation selectivity?
Methodological Answer:
- Direct halogenation : Bromination of 6-fluoroisoquinoline precursors using reagents like PBr₃ or NBS in controlled temperatures (e.g., 0–50°C) to achieve regioselectivity at positions 1 and 4. Fluorination is typically introduced via nucleophilic substitution (e.g., KF·2H₂O under microwave conditions for enhanced efficiency) .
- Stepwise synthesis : Sequential bromination/fluorination steps with intermediates characterized by NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry. Solvent choice (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Pd for cross-coupling) are critical for yield improvement .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in halogenated isoquinolines?
Methodological Answer:
- ¹⁹F NMR : Fluorine’s high electronegativity provides distinct chemical shifts (~δ -110 to -150 ppm) to confirm substitution patterns. Coupling constants (e.g., ³J₆-F vs. ⁴J₁-F) differentiate ortho/meta/para fluorination .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bromine/fluorine positions. For example, thermal displacement parameters (U-values) distinguish static vs. dynamic disorder in halogen atoms .
Q. What are the key reactivity trends of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig amination : Bromine at position 1 is more reactive than position 4 due to steric effects from the fluorine substituent. Use Pd(OAc)₂/XPhos catalysts in toluene at 80°C for selective C–N bond formation .
- Suzuki-Miyaura coupling : Position 4 bromine reacts preferentially with arylboronic acids (e.g., phenylboronic acid) in THF/water (3:1) with Na₂CO₃ as base. Fluorine’s electron-withdrawing effect stabilizes transition states, enhancing reaction rates .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for halogenated isoquinolines?
Methodological Answer:
- DFT calculations : Optimize molecular geometries using Gaussian09 at B3LYP/6-311+G(d,p) level to simulate NMR spectra. Compare experimental vs. computed shifts (RMSD < 0.5 ppm for ¹H) to validate assignments .
- Dynamic NMR studies : Variable-temperature experiments (e.g., -40°C to 80°C) resolve conformational equilibria causing signal splitting. For example, hindered rotation around C–Br bonds may explain unexpected multiplicity .
Q. What experimental design strategies optimize reaction yields in multi-halogenated systems?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs (e.g., 2³ factors: temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. Response surface models (RSM) predict optimal conditions (e.g., 60°C, 5 mol% Pd, DMF) .
- In situ monitoring : Raman spectroscopy tracks reaction progress by detecting C–Br bond vibrations (500–600 cm⁻¹). Terminate reactions at 90% conversion to minimize byproducts .
Q. How do computational models (e.g., DFT, MD) predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., kinase inhibitors). Fluorine’s hydrophobic and electrostatic contributions improve binding affinity (ΔG < -8 kcal/mol) .
- Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of halogen bonds (e.g., Br···O interactions) in aqueous environments. RMSF analysis identifies flexible regions affecting drug efficacy .
Q. What crystallographic challenges arise in resolving structures of halogen-rich isoquinolines, and how are they mitigated?
Methodological Answer:
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning. Apply HKLF 5 format for data integration .
- Heavy atom effects : Bromine’s high electron density causes absorption anomalies. Apply SAD/MAD phasing with synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .
Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on halogenated isoquinolines?
Methodological Answer:
- Novelty : Focus on understudied substituent combinations (e.g., Br/F at positions 1,4,6) to address literature gaps in regiochemical diversity .
- Relevance : Align with pharmaceutical needs (e.g., kinase inhibitors) using frameworks like PICO (Population: cancer cell lines; Intervention: compound derivatives; Comparison: existing drugs; Outcome: IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
